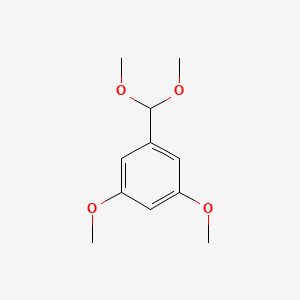

1,3-Dimethoxy-5-(dimethoxymethyl)benzene

Description

Properties

IUPAC Name |

1-(dimethoxymethyl)-3,5-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-12-9-5-8(11(14-3)15-4)6-10(7-9)13-2/h5-7,11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLOSNCLXOMVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-5-(dimethoxymethyl)benzene typically involves the methylation of 1,3-dimethoxybenzene. This process can be achieved through the reaction of 1,3-dimethoxybenzene with formaldehyde and methanol in the presence of an acid catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-(dimethoxymethyl)benzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1,3-Dimethoxy-5-(dimethoxymethyl)benzene has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-5-(dimethoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of methoxy groups enhances its ability to participate in hydrogen bonding and other interactions, influencing its biological and chemical behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Reactivity and Functional Group Comparisons

Singlet Oxygen Quenching :

- 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene exhibits a total rate constant ($k_T$) of $1.6 \times 10^6 \, M^{-1} s^{-1}$ in singlet oxygen quenching, comparable to resveratrol derivatives. This is attributed to its conjugated styryl group, which facilitates electron delocalization .

- In contrast, 1,3-dimethoxy-5-(dimethoxymethyl)benzene lacks extended conjugation, likely reducing its antioxidant capacity.

- Synthetic Utility: 1,3-Dimethoxy-5-(pent-4-en-1-yl)benzene undergoes Grubbs-catalyzed olefin metathesis to form ethyl (E)-6-(3,5-dimethoxyphenyl)hex-2-enoate, highlighting the versatility of alkenyl-substituted analogs in C–H activation reactions . The dimethoxymethyl group in the target compound may hinder cyclization reactions compared to simpler alkyl or styryl substituents.

Q & A

Q. What are the optimal synthetic routes for 1,3-dimethoxy-5-(dimethoxymethyl)benzene in laboratory settings?

- Methodological Answer : The compound can be synthesized via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF), with reflux conditions (3.5 hours) yielding ~93% purity after flash column chromatography (petroleum ether/ethyl acetate) . Alternatively, electrochemical methods involving controlled potentials have been used to synthesize methoxy-dimethylbenzene derivatives, with mass spectrometry (MS) confirming product identity (e.g., m/z 222.1 [M<sup>+</sup>]) .

- Table 1 : Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield/Purity | Key Spectral Data (m/z) |

|---|---|---|---|

| Mitsunobu Reaction | DEAD, PPh3, THF, reflux | 93% | 222.1 [M<sup>+</sup>] |

| Electrochemical | Controlled potential, solvent | N/A | 154.0 (base peak) |

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- Mass Spectrometry (MS) : Base peaks at m/z 154.0 (cleavage of methoxy groups) and molecular ion [M<sup>+</sup>] at 222.1 confirm structure . Compare with NIST database spectra for validation .

- Gas Chromatography/MS (GC/MS) : Retention index (RI: 1395) and Kovats index (KI: 1394) align with authenticated standards, as seen in essential oil component analyses .

- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to resolve methoxy (-OCH3) and dimethoxymethyl (-CH(OCH3)2) signals, referencing coupling constants for stereochemical confirmation.

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-certified goggles and gloves; test gloves for permeability before use .

- Storage : Store in airtight containers away from ignition sources (flash point >100°C predicted) .

Advanced Research Questions

Q. How does oxidative stress impact the stability of this compound, and what degradation products form?

- Methodological Answer : Under photooxidative conditions (UV light, O2), analogous trimethoxybenzenes generate carbonyl and hydroxyl derivatives (e.g., via C-O bond cleavage). Monitor degradation using HPLC-UV or LC-MS , identifying peaks at m/z 154 (demethylation) and 168 (oxidation) .

Q. What computational models predict its physicochemical properties, and how accurate are they?

- Methodological Answer :

- Boiling Point : Predicted 308.1±22.0°C (vs. experimental 290–310°C) .

- Density : Computational prediction (0.939 g/cm³) aligns with experimental values (±0.06 error margin) .

- Software : Use Gaussian or COSMO-RS for electronic structure modeling, focusing on methoxy group electron-donating effects.

Q. How can researchers overcome challenges in literature retrieval due to structural ambiguities?

- Methodological Answer :

- Database Filters : Use CAS numbers (e.g., 73109-76-9) instead of IUPAC names to avoid retrieving analogs like 1,3-dimethoxy-5-allylbenzene .

- Semantic Tools : Employ domain-specific search engines (e.g., SciFinder) with substructure filters to exclude non-relevant methoxybenzenes .

Q. What role does this compound play in natural product isolation and identification?

- Methodological Answer : Isolated from Xanthostemon verticillatus via GC/MS, it serves as a biomarker for chemotaxonomic studies. Key identifiers include RI 1395 and KI 1394, with MS fragmentation patterns (m/z 180.24 [M<sup>+</sup>]) .

Q. How do reaction conditions influence demethylation to phenolic derivatives?

- Methodological Answer :

- Hydriodic Acid (HI) : Boiling with HI and glacial acetic acid removes methoxy groups, yielding 3,5-dihydroxy derivatives (m.p. 72–73°C). Monitor reaction progress via TLC (Rf shift) .

- Alternative Agents : Compare with BBr3 in dichloromethane for milder conditions.

Data Contradiction Analysis

- Spectral Discrepancies : NIST library spectra (m/z 222.1) may conflict with in-house MS data due to isomer contamination. Validate with <sup>13</sup>C NMR to distinguish between this compound and its positional isomers .

- Synthetic Yields : Electrochemical methods () lack yield data, whereas Mitsunobu reactions () report 93% yield. Replicate both methods under standardized conditions to resolve inconsistencies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.